Hydroxy Flutamide-d6

描述

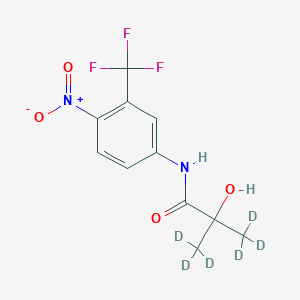

3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide is a deuterated analog of a hydroxylated amide compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter the physical and chemical properties of the compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as deuterated precursors and nitro-substituted aromatic compounds.

Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Amidation: The final step involves the formation of the amide bond, typically through a reaction between the hydroxylated intermediate and a deuterated amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst or iron powder and hydrochloric acid.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted derivatives with different functional groups.

科学研究应用

Pharmacokinetic Studies

Hydroxy Flutamide-d6 is used in pharmacokinetic studies to measure plasma concentrations and understand its metabolic pathways. Research indicates that hydroxyflutamide is the main active metabolite of flutamide, with significant implications for its therapeutic efficacy.

- Study Findings : A study demonstrated that after administering 250 mg of flutamide, the plasma concentration of hydroxyflutamide peaked at approximately 1.7 µM within 2-4 hours. This concentration is crucial as it maintains a substantial excess over serum testosterone levels, which is vital for its antiandrogenic activity .

Antiandrogenic Activity in Prostate Cancer

This compound has been investigated for its antiandrogenic properties, particularly in prostate cancer treatment. It acts as an androgen receptor antagonist, inhibiting the effects of androgens that promote the growth of prostate cancer cells.

- Clinical Trials : In clinical trials involving intraprostatic injections of hydroxyflutamide formulations, significant reductions in prostate-specific antigen (PSA) levels were observed. For instance, a study reported a decrease in PSA levels by 24.9% after treatment with a depot formulation .

Development of Novel Antiandrogens

Recent research has focused on synthesizing new compounds inspired by hydroxyflutamide to enhance selectivity and efficacy against prostate cancer cells. These compounds are designed to improve upon the limitations of existing antiandrogens like flutamide and bicalutamide.

- Molecular Docking Studies : Molecular docking experiments have been conducted to explore the binding affinity of new flutamide-like compounds to the androgen receptor (AR). Some derivatives showed improved anti-proliferative activity against prostate cancer cell lines compared to hydroxyflutamide and standard therapies .

Case Studies and Efficacy Research

Several case studies have documented the effectiveness of this compound in clinical settings:

- Intraprostatic Injection Studies : In trials involving intraprostatic injections of hydroxy flutamide formulations, patients exhibited significant reductions in both PSA levels and prostate volume over periods ranging from 6 to 8 weeks. MRI assessments indicated morphological changes consistent with tumor response .

- Comparative Studies : A comparative analysis showed that certain synthesized compounds derived from hydroxy flutamide demonstrated superior selectivity and lower toxicity against non-cancerous cells compared to traditional antiandrogens .

Summary Table of Key Findings

作用机制

The mechanism of action of 3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of deuterium can influence the compound’s binding affinity, metabolic stability, and overall pharmacokinetic profile.

相似化合物的比较

Similar Compounds

3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(methyl)phenyl]-2-(trideuteriomethyl)propanamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

2-Hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-methylpropanamide: Non-deuterated analog of the compound.

3,3,3-Trideuterio-2-hydroxy-N-[4-amino-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The incorporation of deuterium atoms in 3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide enhances its metabolic stability and alters its chemical properties, making it distinct from its non-deuterated analogs

生物活性

Hydroxy Flutamide-d6 (HF-d6) is a deuterated analogue of hydroxyflutamide, a nonsteroidal antiandrogen (NSAA) primarily used in the treatment of prostate cancer. The deuteration of hydroxyflutamide enhances its pharmacokinetic properties, making it a valuable compound for research into androgen receptor (AR) interactions and antiandrogenic activity.

- IUPAC Name : 2-Hydroxyflutamide-d6

- Chemical Formula : C₁₁H₅D₆F₃N₂O₄

- Molar Mass : 298.3 g/mol

- CAS Number : 10756473

Biological Activity

This compound exhibits significant biological activity through its interaction with the androgen receptor. It acts as an antagonist, inhibiting the effects of androgens such as testosterone and dihydrotestosterone (DHT). The compound's effectiveness is measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit 50% of the biological activity.

Androgen Receptor Binding Affinity

The binding affinity of HF-d6 to the androgen receptor is crucial for its biological efficacy. Research indicates that hydroxyflutamide has an IC50 value around 700 nM, which is approximately four times less potent than bicalutamide, another commonly used antiandrogen .

This compound functions by binding to the ligand-binding domain (LBD) of the androgen receptor, preventing the receptor from activating gene transcription that promotes prostate cancer cell proliferation. This mechanism is critical in therapeutic applications for prostate cancer management.

Case Studies and Research Findings

-

In Vitro Studies :

- A study assessed the antiproliferative effects of HF-d6 on various prostate cancer cell lines, including LAPC-4 and PC-3. The results demonstrated that HF-d6 exhibited lower toxicity against non-cancerous cell lines compared to flutamide, suggesting improved selectivity .

- The selectivity index (SI) for HF-d6 was calculated, showing that it had a better profile than flutamide with respect to toxicity against non-cancerous cells .

- Comparative Analysis :

| Compound | IC50 (nM) | RBA |

|---|---|---|

| Bicalutamide | 190 | 4.3 |

| Hydroxyflutamide | 700 | 0.57 |

| Flutamide | <5.7 | <0.0057 |

| Nilutamide | 900 | 0.9 |

属性

IUPAC Name |

3,3,3-trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O4/c1-10(2,18)9(17)15-6-3-4-8(16(19)20)7(5-6)11(12,13)14/h3-5,18H,1-2H3,(H,15,17)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQLFJODEKMJEF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。